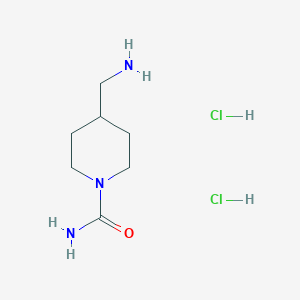

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is a chemical compound with the molecular formula C7H16ClN3O. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powdered form and is known for its high purity levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves several steps. One common method includes the reaction of piperidine with formaldehyde and hydrogen cyanide to form 4-(aminomethyl)piperidine. This intermediate is then reacted with phosgene to produce 4-(aminomethyl)piperidine-1-carboxamide. Finally, the carboxamide is treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is widely used in scientific research, including:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibitors and receptor ligands.

Medicine: As a precursor in the development of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

- 4-(Aminomethyl)piperidine-1-carboximidamide dihydrochloride

- 4-(Aminomethyl)piperidine-1-carboxamide hydrochloride

Uniqueness

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its high purity and stability make it a valuable compound in various research and industrial applications .

Biological Activity

4-(Aminomethyl)piperidine-1-carboxamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with an amino group and a carboxamide functional group. Its chemical structure can be represented as follows:

- Chemical Formula : C6H14N2O·2HCl

- Molecular Weight : 192.11 g/mol

- CAS Number : 2613382-36-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in cellular signaling pathways, particularly those involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting neuroprotective effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Induction of apoptosis through caspase activation |

| OVCAR-3 (Ovarian) | 12.5 | Inhibition of PI3K/AKT signaling pathway |

| FaDu (Head & Neck) | 10.0 | Cell cycle arrest at G2/M phase |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Neuroprotective Effects

Preliminary studies have indicated that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. The proposed mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells.

Case Studies

- Study on Cancer Cell Lines : A study conducted by evaluated the effects of this compound on various cancer cell lines, revealing potent cytotoxic effects and the ability to induce apoptosis through mitochondrial pathways.

- Neuroprotection in Animal Models : Another investigation assessed the compound's effects in a rodent model of Parkinson's disease, where it demonstrated significant protection against dopaminergic neuron loss, correlating with improved motor function outcomes.

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

- Selectivity for Cancer Targets : The compound exhibits selectivity for cancer-related targets, minimizing effects on normal cells, which is critical for reducing side effects in therapeutic applications .

- Potential as a Therapeutic Agent : Given its promising bioactivity, further research is warranted to explore its therapeutic potential in clinical settings, particularly in oncology and neurology .

Properties

Molecular Formula |

C7H17Cl2N3O |

|---|---|

Molecular Weight |

230.13 g/mol |

IUPAC Name |

4-(aminomethyl)piperidine-1-carboxamide;dihydrochloride |

InChI |

InChI=1S/C7H15N3O.2ClH/c8-5-6-1-3-10(4-2-6)7(9)11;;/h6H,1-5,8H2,(H2,9,11);2*1H |

InChI Key |

OMEBDCBRDQHRNR-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CN)C(=O)N.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.